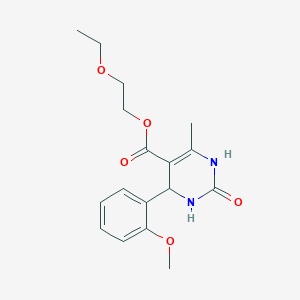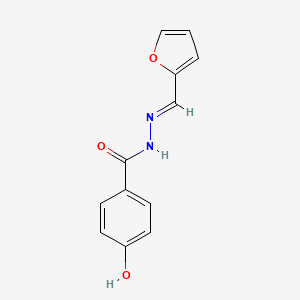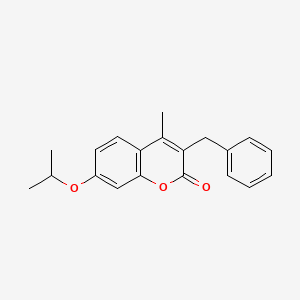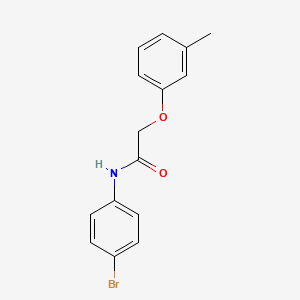![molecular formula C24H42N2O10 B11706742 4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester](/img/structure/B11706742.png)
4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of ethyl ester, diazacyclooctadecane, and oxobutanoate groups, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the diazacyclooctadecane core, followed by the introduction of the ethoxy-oxobutanoyl group through esterification reactions. The final step involves the attachment of the ethyl ester group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-((4-ETHOXY-4-OXOBUTANOYL)AMINO)BENZOATE
- ETHYL 4-(4-ETHOXY-4-OXOBUTANAMIDO)NICOTINATE
Uniqueness
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H42N2O10 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
ethyl 4-[16-(4-ethoxy-4-oxobutanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-4-oxobutanoate |
InChI |
InChI=1S/C24H42N2O10/c1-3-35-23(29)7-5-21(27)25-9-13-31-17-19-33-15-11-26(12-16-34-20-18-32-14-10-25)22(28)6-8-24(30)36-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
UGQDPLPLRALBII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706660.png)

![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706665.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide](/img/structure/B11706676.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11706692.png)
![N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11706697.png)


![6-methyl-3-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11706717.png)
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)


![2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11706754.png)
